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Compound of Interest

Compound Name: 2,3-Difluorobutane

Cat. No.: B14755600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, properties,

and available data for the stereoisomer (2R,3R)-2,3-difluorobutane. This document is

intended to serve as a core resource for professionals in research and development who are

interested in the unique properties of vicinal difluorinated alkanes.

Chemical Identity and Identifiers
(2R,3R)-2,3-Difluorobutane, a member of the threo diastereomeric family of 2,3-
difluorobutane, is a fluorinated hydrocarbon with the molecular formula C₄H₈F₂. The precise

spatial arrangement of its fluorine and methyl groups distinguishes it from its erythro

counterpart, (2R,3S)-2,3-difluorobutane.

A specific CAS Registry Number for the (2R,3R) stereoisomer is not readily available in major

chemical databases. However, the generic CAS number for 2,3-difluorobutane is 666-21-7.[1]

For specific identification and computational modeling, the following identifiers should be used.

Table 1: Chemical Identifiers for (2R,3R)-2,3-Difluorobutane[2]
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Identifier Value

IUPAC Name (2R,3R)-2,3-difluorobutane

PubChem CID 23236146

InChI
InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-

2H3/t3-,4-/m1/s1

InChIKey GRELHMBELDGGLT-QWWZWVQMSA-N

SMILES C--INVALID-LINK--F">C@HF

Molecular Formula C₄H₈F₂

Molecular Weight 94.10 g/mol

Physicochemical Properties
Detailed experimental data on the physical properties of (2R,3R)-2,3-difluorobutane, such as

melting and boiling points, are not extensively reported in publicly available literature. The

majority of available data is derived from computational studies.

Table 2: Computed Physicochemical Properties of (2R,3R)-2,3-Difluorobutane[2]

Property Value

Molecular Weight 94.10 g/mol

XLogP3-AA 1.8

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 94.05940658 Da

Topological Polar Surface Area 0 Å²

Heavy Atom Count 6

Complexity 30.5
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of stereoisomers. A key study by

Linclau and coworkers provides the most comprehensive conformational analysis of 2,3-
difluorobutane diastereomers, including experimental NMR data.[3][4]

While the full dataset for the (2R,3R) isomer is embedded within this research, a publicly

accessible ¹⁹F NMR spectrum for the related threo isomer, (2S,3S)-2,3-difluorobutane, is

available and provides a reference for the chemical shift and coupling constants expected for

this diastereomeric family.[5]

Synthesis and Experimental Protocols
The stereoselective synthesis of (2R,3R)-2,3-difluorobutane presents a significant challenge.

While a definitive, optimized protocol for this specific molecule is not readily found in the

literature, analogous syntheses of vicinal difluoroalkanes provide a logical starting point.

One potential synthetic pathway could involve the stereoselective fluorination of a chiral

precursor, such as (2R,3R)-butanediol. A relevant study by Linclau and colleagues describes

the synthesis of the syn- and anti-diastereomers of 2,3-difluorobutane-1,4-diol from cis- and

trans-but-2-ene-1,4-diol, respectively.[6] This methodology, which involves an epoxide opening

strategy, could be adapted for the synthesis of (2R,3R)-2,3-difluorobutane.

Conceptual Experimental Workflow:

Caption: A conceptual workflow for the synthesis of (2R,3R)-2,3-difluorobutane.

Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity

or associated signaling pathways of (2R,3R)-2,3-difluorobutane. The introduction of vicinal

fluorine atoms is known to influence the conformational preferences of molecules, which can in

turn affect their biological activity.[7] Research in this area for (2R,3R)-2,3-difluorobutane
could be a novel avenue of investigation for drug development professionals.

Safety and Toxicity
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Detailed safety and toxicity data for (2R,3R)-2,3-difluorobutane are not available. For handling

and safety precautions, it is advisable to refer to the safety data sheets (SDS) for structurally

related fluorinated compounds and to treat the substance as potentially hazardous. General

precautions for handling volatile organic compounds should be followed, including working in a

well-ventilated area and using appropriate personal protective equipment. Some safety data

sheets for related compounds indicate that they may be toxic if swallowed and can cause skin

and eye irritation.[8][9]

Logical Relationship for Safety Assessment:

No specific data for
(2R,3R)-2,3-difluorobutane

Consult SDS of related
fluorinated compounds

Therefore

Assume potential hazards:
- Toxicity
- Irritation

Infers

Implement standard safety protocols:
- Ventilation

- PPE

Requires

Click to download full resolution via product page

Caption: Logical workflow for assessing the safety of (2R,3R)-2,3-difluorobutane.

In conclusion, while (2R,3R)-2,3-difluorobutane is well-characterized in terms of its chemical

identifiers and computed properties, a significant gap exists in the publicly available

experimental data for its physical properties, a detailed synthetic protocol, and its biological and
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toxicological profiles. The information provided herein is intended to serve as a foundational

guide for researchers and to highlight areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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